molecular formula C4H5NOS B023344 5-Hydroxymethylthiazole CAS No. 38585-74-9

5-Hydroxymethylthiazole

Cat. No. B023344
CAS RN: 38585-74-9
M. Wt: 115.16 g/mol
InChI Key: WKBQQWDVVHGWDB-UHFFFAOYSA-N
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Patent
US05625072

Procedure details

Distilled 5-(hydroxymethyl)thiazole (14.1 g, 123 mmol) and triethylamine (17.9 mL, 129 mmol) were dissolved in ethyl acetate (141 mL) and cooled to -1° C. (ice/salt bath). A solution of 4-nitrophenyl chloroformate (26.0 g, 129 mmol) dissolved in ethyl acetate (106 mL) was added dropwise over 50 minutes at an internal temperature of 0°-4° C. An ethyl acetate flask rinse (20 mL) was also added. Salts precipitated from solution throughout the addition. The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C., then a solution of dilute HCl (3.1 g, 31 mmol of conc. HCl in 103 mL water) was added at once. The mixture was stirred for 0.5 hours while warming to 15° C., then stirring was stopped. The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL), then dried with Na2SO4 (30 g). After filtration the solution was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g). The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL), then cooled in an ice bath to 2° C. Dry HCl gas (7.1 g, 195 mmol) was bubbled in slowly over 50 minutes (temperature 2°-4° C.). After stirring for another 1 hour 45 minutes at 2°-4° C., the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket and the flask was washed out with 50 mL cold ethyl acetate which was used to rinse the filter cake. The cake was dried on the funnel under strong nitrogen purge for 15 minutes then dried in a vacuum oven at 50° C. with a nitrogen purge to provide 29.05 g of the title compound as tan powder, mp. 131°-135° C. (dec.). 1H NMR (DMSO-d6) δ9.21 (d, 1H), 8.27 (m, 2H), 8.06 (d, 1H), 7.52 (m, 2H), 5.54 (s, 2H). 13C NMR (DMSO-d6) δ157.3, 155.2, 151.8, 145.3, 143.7, 131.9, 125.5, 122.7, 62.1.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
solvent
Reaction Step Two
Name
Quantity
103 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
141 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][CH:4]=1.C(N(CC)CC)C.[Cl:15][C:16]([O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1)=[O:17].Cl>C(OCC)(=O)C>[ClH:15].[N+:25]([C:22]1[CH:21]=[CH:20][C:19]([O:18][C:16]([O:1][CH2:2][C:3]2[S:7][CH:6]=[N:5][CH:4]=2)=[O:17])=[CH:24][CH:23]=1)([O-:27])=[O:26] |f:5.6|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
OCC1=CN=CS1
Name
Quantity
17.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
106 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
103 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.1 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
141 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-1 °C
Stirring
Type
CUSTOM
Details
The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 50 minutes at an internal temperature of 0°-4° C
Duration
50 min
WASH
Type
WASH
Details
An ethyl acetate flask rinse (20 mL)
ADDITION
Type
ADDITION
Details
was also added
CUSTOM
Type
CUSTOM
Details
Salts precipitated from solution throughout the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to 15° C.
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 (30 g)
FILTRATION
Type
FILTRATION
Details
After filtration the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g)
DISSOLUTION
Type
DISSOLUTION
Details
The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to 2° C
STIRRING
Type
STIRRING
Details
After stirring for another 1 hour 45 minutes at 2°-4° C.
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket
WASH
Type
WASH
Details
the flask was washed out with 50 mL cold ethyl acetate which
WASH
Type
WASH
Details
to rinse the filter cake
CUSTOM
Type
CUSTOM
Details
The cake was dried on the funnel under strong nitrogen
CUSTOM
Type
CUSTOM
Details
purge for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 50° C. with a nitrogen
CUSTOM
Type
CUSTOM
Details
purge

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)OCC1=CN=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 29.05 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.